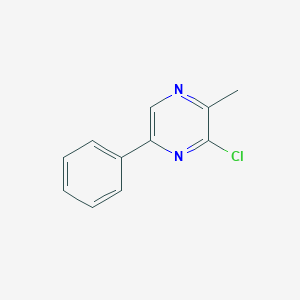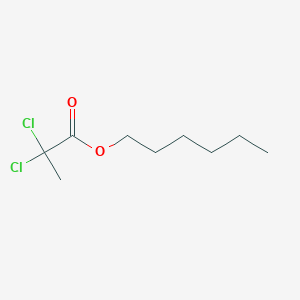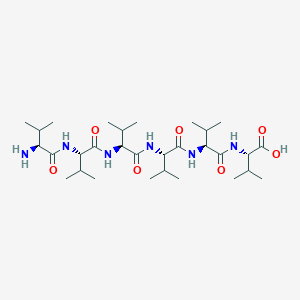
L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine is a synthetic peptide composed of six valine amino acids linked together Valine is one of the essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first valine is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next valine is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be used to modify the peptide’s structure, such as reducing disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Substitution reactions often require specific coupling reagents and protecting groups to ensure selectivity.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can lead to the formation of reduced peptides with altered structural properties.
Wissenschaftliche Forschungsanwendungen
L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: Researchers use it to investigate protein-protein interactions and peptide-based drug design.
Industry: The compound can be used in the production of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine depends on its interaction with biological molecules. It can bind to specific receptors or enzymes, influencing various molecular pathways. The exact mechanism may vary based on the context of its use, such as in drug design or biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valyl-L-valine: A shorter peptide with only two valine residues.
L-Valyl-L-valyl-L-valine: A tripeptide with three valine residues.
L-Valyl-L-valyl-L-valyl-L-valine: A pentapeptide with five valine residues.
Uniqueness
L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine is unique due to its length and repetitive valine sequence, which can influence its structural and functional properties. This makes it a valuable tool for studying the effects of peptide length and composition on biological activity.
Eigenschaften
CAS-Nummer |
66211-37-8 |
|---|---|
Molekularformel |
C30H56N6O7 |
Molekulargewicht |
612.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C30H56N6O7/c1-13(2)19(31)25(37)32-20(14(3)4)26(38)33-21(15(5)6)27(39)34-22(16(7)8)28(40)35-23(17(9)10)29(41)36-24(18(11)12)30(42)43/h13-24H,31H2,1-12H3,(H,32,37)(H,33,38)(H,34,39)(H,35,40)(H,36,41)(H,42,43)/t19-,20-,21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
BGFLUGRJSNQPLF-BTNSXGMBSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



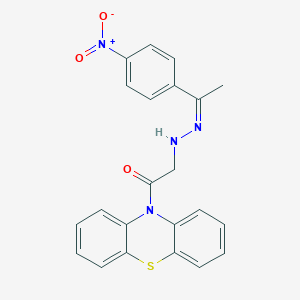
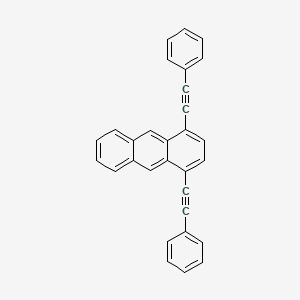
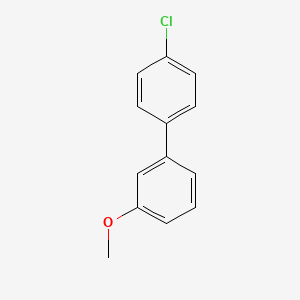
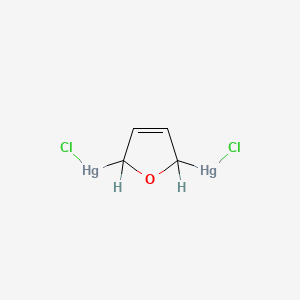
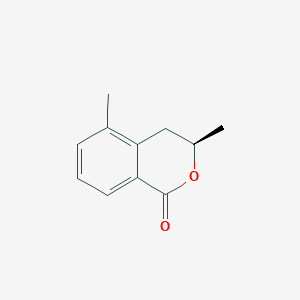
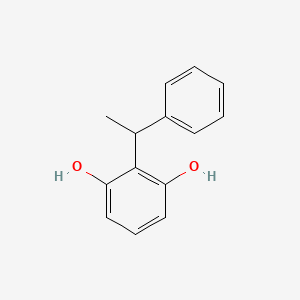

![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)
![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)
